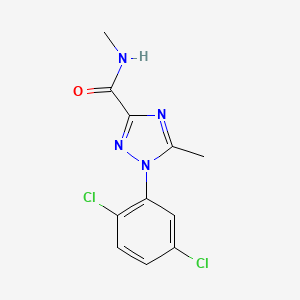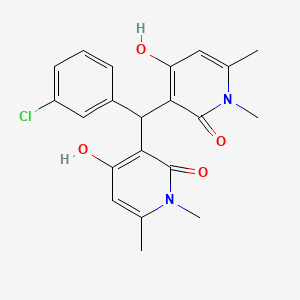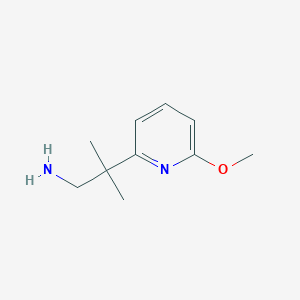![molecular formula C10H6F3NO2S B2856960 3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid CAS No. 1609255-54-0](/img/structure/B2856960.png)
3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains a benzothiophene core structure. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and have been identified in various complex glycosides.
Mecanismo De Acción
Target of Action
It is known that similar compounds have been used in the preparation of kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation. They catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation.
Mode of Action
This could result in changes in the phosphorylation status of the target molecules, affecting their function and potentially leading to alterations in cell signaling pathways .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it could impact a variety of cellular processes, including cell growth, differentiation, and apoptosis, which are commonly regulated by kinases .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific kinase targets it inhibits. In general, kinase inhibitors can disrupt cell signaling pathways, potentially leading to altered cell function or even cell death . The exact effects would depend on the specific cellular context and the pathways that the target kinases are involved in.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .
Industrial Production Methods
This can be achieved through various chemical synthesis techniques, including the use of trifluoromethylating agents and appropriate reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like DMSO .
Major Products Formed
The major products formed from these reactions include various substituted benzothiophene derivatives, which can have different functional groups attached to the core structure .
Aplicaciones Científicas De Investigación
3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its role as a kinase inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
5-(Trifluoromethyl)-benzo[b]thiophene-2-carboxylic acid: Similar in structure but lacks the amino group.
3-Fluorobenzothiophene derivatives: These compounds have similar core structures but different substituents.
Uniqueness
3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is unique due to the presence of both the amino group and the trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile building block in synthetic chemistry and its efficacy as a bioactive molecule in medicinal chemistry .
Propiedades
IUPAC Name |
3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S/c11-10(12,13)4-1-2-6-5(3-4)7(14)8(17-6)9(15)16/h1-3H,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRGBCMUYUSWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=C(S2)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Azepan-1-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2856881.png)
![N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2856882.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2856883.png)


![2-(2,6-dimethylphenyl)-4-(4-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2856887.png)

![Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2856890.png)





